依格列明
描述
Imeglimin is a novel oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It belongs to the tetrahydrotriazine chemical class and is known for its unique mechanism of action that targets mitochondrial bioenergetics to ameliorate insulin resistance and enhance β-cell function . Imeglimin was first approved for use in Japan in June 2021 .
科学研究应用
Imeglimin has a wide range of scientific research applications, including:
Chemistry: Imeglimin is used in the study of mitochondrial bioenergetics and its impact on cellular metabolism.
Biology: Research on Imeglimin focuses on its effects on β-cell function and insulin resistance.
Medicine: Imeglimin is primarily used in the treatment of type 2 diabetes mellitus, with studies showing its efficacy in improving glycemic control
Industry: Imeglimin is used in the pharmaceutical industry for the development of antidiabetic medications.
作用机制
Target of Action
Imeglimin, a novel oral hypoglycemic agent, primarily targets the mitochondria in various organ systems affected by type 2 diabetes . It acts on the pancreas, liver, and skeletal muscle , thereby improving glycemic control . The compound’s primary targets play a crucial role in the pathophysiology of type 2 diabetes .
Mode of Action
Imeglimin works by multiple mechanisms of action. It enhances the generation of adenosine triphosphate (ATP) and increases the ATP/adenosine diphosphate ratio, resulting in the improvement of mitochondrial function . It also amplifies glucose-stimulated insulin secretion . Furthermore, it improves β-cell function by increasing nicotinamide phosphoribosyltransferase, which leads to increased nicotinamide adenine dinucleotide and ultimately contributes to calcium mobilization in the insulin secretion amplification pathway . Enhanced insulin effects can be seen in both the liver and skeletal muscle .
Biochemical Pathways
Imeglimin affects several biochemical pathways. It enhances mitochondrial bioenergetics, which leads to the amelioration of insulin resistance and enhancement of β-cell function . It has been found to enhance substrate flux towards complex II, inhibit complex I, restore complex III activity, and promote fatty acid oxidation . These changes favor a mechanism potentially promoting increased fatty acid oxidation, leading to the decrease in hepatic lipid accumulation .
Pharmacokinetics
Imeglimin is rapidly absorbed and primarily distributed to organs and tissues after oral dosing . Its absorption decreases when the dose increases due to the saturation of the active uptake transport . It has a half-life ranging from 9.03 to 20.2 hours . Imeglimin is excreted unchanged in urine, indicating a low extent of metabolism . It is a substrate of multidrug and toxic compound extrusion (MATE) 2-K and a substrate and inhibitor of organic cation transporter (OCT) 1, OCT2, and MATE1 . Its pharmacokinetics profile has also been characterized in special populations, showing no influence of mild and moderate hepatic impairment but an impact of renal function on imeglimin renal clearance .
Result of Action
Imeglimin has several molecular and cellular effects. It mitigates the accumulation of dysfunctional mitochondria through mitophagy in diabetic mice, which may contribute to preserving β-cell function and effective glycemic control in type 2 diabetes . It also prevents endothelial cell death in human cells by inhibiting the opening of the mitochondrial permeability transition pore without inhibiting mitochondrial respiration .
Action Environment
The action of Imeglimin can be influenced by various environmental factors. For instance, its absorption decreases when the dose increases, likely due to the saturation of the active uptake transport . Furthermore, its pharmacokinetics was shown to be insensitive to ethnicity and food intake . Renal function impacts imeglimin renal clearance, indicating that dosage adjustment is required in moderately and severely renally impaired patients .
生化分析
Biochemical Properties
Imeglimin’s mechanism of action targets mitochondrial bioenergetics to ameliorate insulin resistance and to enhance β-cell function . It is a small cationic drug with a complex mechanism of absorption involving an active transport through organic cation transporters (OCTs) .
Cellular Effects
Imeglimin enhances glucose-stimulated insulin secretion and inhibits the apoptosis of β-cells in the pancreas . It also inhibits hepatic glucose production and ameliorates insulin sensitivity . These mechanisms improve glucose metabolism in patients with type 2 diabetes .
Molecular Mechanism
Imeglimin’s mechanism of action involves dual effects: amplification of glucose-stimulated insulin secretion (GSIS) and preservation of β-cell mass . It also enhances insulin action by inhibiting hepatic glucose output and recovery of altered insulin signaling in both hepatocytes (liver) and myocytes (skeletal muscle) .
Temporal Effects in Laboratory Settings
Imeglimin is rapidly absorbed and distributed, weakly metabolized, and excreted unchanged in urine . Its pharmacokinetics profile has also been characterized in special populations, showing no influence of mild and moderate hepatic impairment but an impact of renal function on imeglimin renal clearance .
Dosage Effects in Animal Models
In animal models, imeglimin improved cardiac and kidney function, and reduced ischemia-induced brain damage . It has been shown to increase insulin secretion, reverse pancreatic β-cell dysfunction, and prevent death of human epithelial cells .
Metabolic Pathways
Imeglimin reportedly affects the liver, skeletal muscle, and pancreas, thereby improving glycemic control . It reduces glucose and lipid biosynthesis in the liver by suppressing anabolic processes and increases glucose uptake in skeletal muscle .
Transport and Distribution
Imeglimin is a substrate of multidrug and toxic compound extrusion (MATE) 2-K and a substrate and inhibitor of OCT1, OCT2, and MATE1 . After absorption, imeglimin is rapidly and primarily distributed to organs and tissues .
Subcellular Localization
Its mechanism of action targets mitochondrial bioenergetics , suggesting that it may have a significant impact on the mitochondria within cells.
准备方法
Synthetic Routes and Reaction Conditions: Imeglimin hydrochloride can be synthesized through a series of chemical reactions involving the formation of a tetrahydrotriazine ring. The synthesis typically involves the reaction of an aldehyde with metformin under specific conditions . The reaction conditions include the use of solvents such as acetone, methanol, toluene, and formic acid in specific proportions .
Industrial Production Methods: The industrial production of Imeglimin hydrochloride involves high-performance thin-layer chromatography (HPTLC) for both bulk and tablet forms. The method utilizes a mobile phase of acetone, methanol, toluene, and formic acid, with chromatographic separation achieved on silica gel TLC plates .
化学反应分析
Imeglimin undergoes various chemical reactions, including:
Oxidation: Imeglimin can undergo oxidation reactions, which are essential for its metabolic processing.
Reduction: Reduction reactions are also involved in the metabolic pathways of Imeglimin.
Substitution: Imeglimin can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the reactions of Imeglimin include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites that are excreted unchanged in urine, indicating a low extent of metabolism .
相似化合物的比较
Imeglimin is unique compared to other antidiabetic agents due to its dual mechanism of action targeting both insulin resistance and β-cell function. Similar compounds include:
Metformin: Both Imeglimin and Metformin improve insulin sensitivity, but Imeglimin also enhances β-cell function.
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: Unlike SGLT2 inhibitors, which primarily reduce glucose reabsorption in the kidneys, Imeglimin targets mitochondrial bioenergetics.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: While DPP-4 inhibitors enhance insulin secretion by inhibiting the breakdown of incretin hormones, Imeglimin directly improves β-cell function and insulin sensitivity.
Imeglimin’s unique mechanism of action and its ability to target multiple aspects of type 2 diabetes pathology make it a promising therapeutic option for patients.
属性
IUPAC Name |
(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-4-8-5(7)10-6(9-4)11(2)3/h4H,1-3H3,(H3,7,8,9,10)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFICWFZTBXUVIG-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(NC(=N1)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1N=C(NC(=N1)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228237 | |
Record name | Imeglimin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775351-65-0 | |
Record name | Imeglimin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=775351-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imeglimin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0775351650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imeglimin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12509 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imeglimin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMEGLIMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU226QGU97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。